Isoquinoline-1,7-diamine
Overview
Description
Isoquinoline-1,7-diamine is a compound with the CAS Number: 244219-96-3 . Its IUPAC name is 1,7-isoquinolinediamine . It has a molecular weight of 159.19 . The compound is stored at room temperature .
Synthesis Analysis
Isoquinoline and its derivatives have been synthesized through several methods. The Pomeranz-Fritsch method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) .
Chemical Reactions Analysis
Isoquinoline synthesis has seen significant progress over the years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines .
Physical and Chemical Properties Analysis
This compound is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Mechanism of Action
Target of Action
Isoquinoline-1,7-diamine is a member of the isoquinoline family, a large group of natural products . Isoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .
Mode of Action
Isoquinolines generally resemble pyridine in their stability against chemical attack . They are weakly basic heterocycles and can undergo quaternization and conversion to N-oxides
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are involved in diverse biological activities . They play key roles in modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways . .
Pharmacokinetics
Isoquinolines are generally stable compounds
Result of Action
Isoquinoline-1,3-dione compounds, which are related to this compound, have been found to possess high electron affinity values , suggesting potential antioxidant activity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of isoquinoline derivatives has been achieved under different conditions, including metal catalysts and catalyst-free processes in water . .
Safety and Hazards
The safety information for Isoquinoline-1,7-diamine includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, making them an important class of natural alkaloids . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This has led to the development of new strategies and the implementation of semi-synthesis or total synthesis .
Biochemical Analysis
Biochemical Properties
Isoquinoline-1,7-diamine, like other isoquinolines, is a weakly basic heterocycle The compound’s biochemical role is likely influenced by its structural similarity to other isoquinoline alkaloids, which are known to participate in a variety of biochemical reactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isoquinoline alkaloids .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to other isoquinoline alkaloids. These alkaloids are synthesized from the amino acid tyrosine
Properties
IUPAC Name |
isoquinoline-1,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYPHIFMLGHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618968 | |
Record name | Isoquinoline-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244219-96-3 | |
Record name | Isoquinoline-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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